Defined Application Scope: PROTAC BRD4 Ligand-1 is a Specific Precursor for GNE-987
PROTAC BRD4 ligand-1 is documented across all authoritative vendor databases and primary literature exclusively as the BRD4-targeting warhead component for the chimeric BET degrader GNE-987, with no reported independent biological characterization or alternative PROTAC applications . In contrast, generic BRD4 ligands such as JQ1, ABBV-075, and HJB97 have been incorporated into dozens of distinct PROTACs with varying E3 ligase recruiters (VHL, CRBN, MDM2, DCAF) and linker architectures [1]. This singular, purpose-built identity distinguishes the compound from multi-application BRD4 warheads in procurement contexts where fidelity to a published degrader system is required.
| Evidence Dimension | Number of documented PROTAC systems utilizing the ligand as BRD4 warhead |
|---|---|
| Target Compound Data | 1 PROTAC system (GNE-987 only) |
| Comparator Or Baseline | JQ1: >50 PROTACs reported; ABBV-075: multiple PROTACs; HJB97: multiple PROTACs |
| Quantified Difference | Target compound has 1 documented PROTAC application vs. >50 for JQ1 |
| Conditions | Literature and vendor database analysis |
Why This Matters
Procurement of the correct ligand is essential for reproducing the published GNE-987 degrader system; substitution with JQ1 or another generic warhead produces a chemically distinct PROTAC with unknown degradation performance.
- [1] Hong Y, Liu X, Li Y, Yu M, Wang C, Nie C, Xu S. Targeted degradation of BRD4 by PROTACs: advances in cancer therapy. Chem Commun. 2026;62:4869-4888. View Source
